2-[(Tert-butoxy)carbonyl]-2,5-diazaspiro[3.5]nonane-7-carboxylicacid
Description
2-[(Tert-butoxy)carbonyl]-2,5-diazaspiro[3.5]nonane-7-carboxylic acid (CAS: 1251020-88-8) is a spirocyclic compound featuring a bicyclic structure with a seven-membered nonane core fused to a five-membered diazaspiranic ring. The molecule contains a tert-butoxycarbonyl (Boc) protecting group at the 2-position and a carboxylic acid moiety at the 7-position. This dual functionality renders it valuable in medicinal chemistry as a versatile building block for drug discovery, particularly in the synthesis of protease inhibitors, kinase modulators, and peptidomimetics. The Boc group enhances solubility in organic solvents during synthetic steps, while the carboxylic acid enables conjugation with amines or alcohols for downstream derivatization.
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-2,5-diazaspiro[3.5]nonane-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O4/c1-12(2,3)19-11(18)15-7-13(8-15)5-4-9(6-14-13)10(16)17/h9,14H,4-8H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOTCLEZPEWDXPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCC(CN2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Tert-butoxy)carbonyl]-2,5-diazaspiro[3.5]nonane-7-carboxylic acid typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core is formed through a cyclization reaction. This can be achieved by reacting a suitable diamine with a diacid or diester under acidic or basic conditions.
Introduction of the Tert-butoxycarbonyl (Boc) Group: The Boc group is introduced to protect the amine functionalities. This is usually done by reacting the spirocyclic intermediate with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(Tert-butoxy)carbonyl]-2,5-diazaspiro[3.5]nonane-7-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The Boc-protected amine groups can be deprotected under acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amine and carboxylic acid functionalities.
Coupling Reactions: The carboxylic acid group can be activated and coupled with amines or alcohols to form amides or esters, respectively.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Coupling: Carbodiimides such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are used for coupling reactions.
Major Products
Deprotected Amine: Removal of the Boc group yields the free amine.
Amides and Esters: Coupling reactions with amines or alcohols produce amides or esters, respectively.
Scientific Research Applications
2-[(Tert-butoxy)carbonyl]-2,5-diazaspiro[3.5]nonane-7-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(Tert-butoxy)carbonyl]-2,5-diazaspiro[3.5]nonane-7-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients (APIs) that target specific enzymes or receptors. The Boc group serves as a protecting group, allowing for selective reactions at other sites of the molecule.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of 2-[(Tert-butoxy)carbonyl]-2,5-diazaspiro[3.5]nonane-7-carboxylic acid distinguish it from related spirocyclic compounds. Below is a detailed comparison based on molecular architecture, physicochemical properties, reactivity, and applications:
Table 1: Key Differences Between 2-[(Tert-butoxy)carbonyl]-2,5-diazaspiro[3.5]nonane-7-carboxylic Acid and Analogues
Structural and Functional Analysis
Spiro Ring Size: The [3.5] nonane core in the main compound provides a balance between conformational flexibility and steric hindrance, ideal for mimicking peptide turn structures. In contrast, the [3.3] heptane analogue (CAS 1374659-11-6) imposes greater rigidity, favoring interactions with deep binding pockets in enzymes.
Functional Groups :
- The carboxylic acid group in the main compound enables direct coupling to amines via amide bond formation, distinguishing it from ester derivatives (e.g., CAS 1314319-10-2) or ketone-containing analogues (CAS 392331-78-1), which require additional hydrolysis or reduction steps.
Hazards and Safety :
- Unlike the ketone-containing analogue (CAS 392331-78-1), which carries acute oral toxicity and skin irritation risks, the main compound’s hazards remain undocumented, likely due to its carboxylic acid group reducing volatility and reactivity.
Molecular Weight and Applications :
- The bromo-substituted derivative (CAS 1314319-10-2) exhibits a higher molecular weight (421.4 g/mol) due to the bromine atom, making it suitable for radiolabeling or halogen-bonding in drug design. The hydrochloride salt (CAS N/A) leverages ionic properties for improved solubility in aqueous formulations.
Biological Activity
2-[(Tert-butoxy)carbonyl]-2,5-diazaspiro[3.5]nonane-7-carboxylic acid, also known as tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 226.32 g/mol
- CAS Number : 236406-55-6
Biological Activity Overview
The biological activity of 2-[(tert-butoxy)carbonyl]-2,5-diazaspiro[3.5]nonane-7-carboxylic acid has been investigated in various contexts, including its role as an inhibitor in biochemical pathways and its potential therapeutic applications.
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Inhibition of Enzymatic Activity :
- This compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been studied for its effects on acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid metabolism.
- In a study involving yeast models, the compound was found to bind effectively to the ACC carboxyltransferase domain, demonstrating significant inhibition of enzymatic activity at micromolar concentrations .
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Antimicrobial Properties :
- Preliminary investigations have suggested that derivatives of this compound may exhibit antimicrobial properties against various bacterial strains, although specific data on this compound's efficacy remains limited.
Study 1: Inhibition of Acetyl-CoA Carboxylase
In a detailed study examining the interaction between this compound and yeast ACC, it was reported that the compound effectively inhibited the enzyme's activity. The inhibition was characterized by:
- IC50 Values : The IC50 value for the inhibition was determined to be around 25 μM, indicating a moderate potency.
- Selectivity : The compound displayed selectivity towards ACC compared to other transferases .
Study 2: Antimicrobial Activity
Research into related compounds has indicated potential antimicrobial effects. For example:
- MIC Values : Compounds structurally similar to 2-[(tert-butoxy)carbonyl]-2,5-diazaspiro[3.5]nonane-7-carboxylic acid have shown Minimum Inhibitory Concentration (MIC) values ranging from 1.49 to 5.95 µM against Gram-positive bacteria . This suggests that further exploration of this compound could yield valuable insights into its antimicrobial properties.
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
